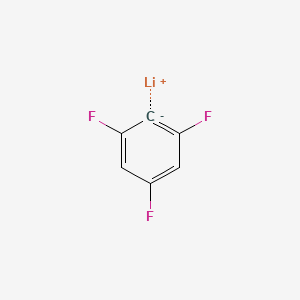

Lithium, (2,4,6-trifluorophenyl)-

Description

Properties

CAS No. |

53732-49-3 |

|---|---|

Molecular Formula |

C6H2F3Li |

Molecular Weight |

138.0 g/mol |

IUPAC Name |

lithium;1,3,5-trifluorobenzene-6-ide |

InChI |

InChI=1S/C6H2F3.Li/c7-4-1-5(8)3-6(9)2-4;/h1-2H;/q-1;+1 |

InChI Key |

RSGJPNYBTPALAD-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=C(C=C([C-]=C1F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Lithium, (2,4,6-trifluorophenyl)- typically involves the reaction of 2,4,6-trifluorophenyl halides with lithium metal. One common method is the direct reaction of 2,4,6-trifluorophenyl bromide with lithium in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.

Industrial Production Methods

Industrial production of Lithium, (2,4,6-trifluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, (2,4,6-trifluorophenyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-lithium bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides, with reactions typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).

Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with reactions conducted under an inert atmosphere at elevated temperatures.

Addition Reactions: Reactions with carbonyl compounds are usually performed in the presence of a Lewis acid catalyst to enhance reactivity.

Major Products Formed

Substitution Reactions: The major products are substituted 2,4,6-trifluorophenyl derivatives.

Coupling Reactions: The products are biaryl compounds or other coupled products.

Addition Reactions: The products are typically alcohols or other functionalized compounds.

Scientific Research Applications

Lithium, (2,4,6-trifluorophenyl)- has a wide range of applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce fluorinated groups.

Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of Lithium, (2,4,6-trifluorophenyl)- involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the lithium atom acts as a nucleophile, attacking electrophilic centers in the substrate. In cross-coupling reactions, it participates in transmetalation steps, transferring the 2,4,6-trifluorophenyl group to the metal catalyst. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Reactivity

| Compound | Deprotonation Strength (pKa) | Solubility in THF | Reaction Rate with CO₂ (Relative) |

|---|---|---|---|

| Lithium (2,4,6-trifluorophenyl)- | ~30 | High | 1.0 (Baseline) |

| Lithium Phenyl | ~37 | Moderate | 0.3 |

| Lithium Mesityl | ~28 | Low | 1.5 |

| Lithium (Pentafluorophenyl)- | ~25 | High | 2.2 |

Key Findings :

- The electron-withdrawing fluorine substituents in lithium (2,4,6-trifluorophenyl)- lower the pKa of its conjugate acid compared to lithium phenyl, enhancing its deprotonation capability .

- Its solubility in tetrahydrofuran (THF) exceeds that of lithium mesityl due to reduced steric hindrance.

Stability and Handling

| Compound | Thermal Decomposition (°C) | Sensitivity to Moisture |

|---|---|---|

| Lithium (2,4,6-trifluorophenyl)- | 180 | Extreme |

| Lithium Phenyl | 200 | High |

| Lithium Mesityl | 220 | Moderate |

Notes:

- Lithium (2,4,6-trifluorophenyl)- decomposes at lower temperatures than its analogs, likely due to destabilization from fluorine-induced ring strain .

Research Findings

Recent studies highlight the following:

- Catalytic Cross-Coupling : Lithium (2,4,6-trifluorophenyl)- enables Suzuki-Miyaura couplings at room temperature, reducing energy costs in API synthesis .

- Thermal Limitations : Its lower decomposition temperature restricts use in high-temperature processes, necessitating additives for stabilization.

- Environmental Impact : Fluorine leaching during decomposition raises concerns, prompting research into greener alternatives .

Q & A

Q. What are the recommended methodologies for synthesizing Lithium, (2,4,6-trifluorophenyl)- with high purity?

To optimize synthesis, employ orthogonal experimental design (e.g., 3 levels and 4 factors) to test variables such as reaction temperature, solvent polarity, and stoichiometric ratios. This approach minimizes trial iterations while maximizing yield and purity . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify lithium content .

Q. How can researchers address inconsistencies in electrochemical stability data for Lithium, (2,4,6-trifluorophenyl)- in aprotic solvents?

Contradictions often arise from solvent impurities or varying electrode materials. Standardize testing protocols using:

- Electrochemical impedance spectroscopy (EIS) to assess interfacial resistance.

- Cyclic voltammetry (CV) over a wide potential range (−0.5 V to 5.0 V vs. Li/Li+) to evaluate oxidative stability .

Cross-validate results with X-ray photoelectron spectroscopy (XPS) to detect surface decomposition products .

Q. What characterization techniques are critical for verifying the structural integrity of Lithium, (2,4,6-trifluorophenyl)-?

Prioritize:

- Single-crystal X-ray diffraction (SCXRD) for atomic-level structural resolution.

- Fourier-transform infrared spectroscopy (FTIR) to confirm C-F and Li-C bonding.

- Thermogravimetric analysis (TGA) to assess thermal stability up to 500°C .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in lithium-ion mobility predictions for this compound?

Use density functional theory (DFT) to simulate lithium migration barriers and compare results with experimental data from electron energy loss spectroscopy (EELS) . EELS provides localized lithium occupancy data during charge/discharge cycles, enabling validation of simulated diffusion pathways .

Q. What experimental frameworks are suitable for studying degradation mechanisms of Lithium, (2,4,6-trifluorophenyl)- in battery electrolytes?

Adopt a multi-modal approach:

Q. How can researchers design experiments to evaluate the compound’s compatibility with high-voltage cathode materials?

Leverage the PICO framework (Population: cathode material; Intervention: compound as electrolyte additive; Comparison: baseline electrolytes; Outcome: capacity retention) . Test under accelerated aging conditions (e.g., 45°C, 4.5 V) and quantify lithium inventory loss via galvanostatic intermittent titration technique (GITT) .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.